3,3-Dimethyl-4-(pyridin-4-yl)azetidin-2-one

Medicinal Chemistry Physicochemical Property Prediction Drug Design

Select this 4-pyridinyl β-lactam for precise regioisomeric control experiments. Lower XLogP3 (0.6 vs 0.8) and identical TPSA (42Ų) allow attribution of ADME changes solely to pyridine nitrogen position. Essential for CNS target engagement studies, neuroinflammation models, and focused antibiotic library synthesis. Research-grade purity ensures immediate integration into HTS workflows. Order now for reliable differentiation.

Molecular Formula C10H12N2O
Molecular Weight 176.21 g/mol
CAS No. 180181-64-0
Cat. No. B1442487
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,3-Dimethyl-4-(pyridin-4-yl)azetidin-2-one
CAS180181-64-0
Molecular FormulaC10H12N2O
Molecular Weight176.21 g/mol
Structural Identifiers
SMILESCC1(C(NC1=O)C2=CC=NC=C2)C
InChIInChI=1S/C10H12N2O/c1-10(2)8(12-9(10)13)7-3-5-11-6-4-7/h3-6,8H,1-2H3,(H,12,13)
InChIKeyKYLMCPQKMNYJGT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,3-Dimethyl-4-(pyridin-4-yl)azetidin-2-one (CAS 180181-64-0): A β-Lactam Scaffold for Heterocyclic Chemistry and Drug Discovery


3,3-Dimethyl-4-(pyridin-4-yl)azetidin-2-one (CAS 180181-64-0) is a heterocyclic organic compound belonging to the azetidin-2-one (β-lactam) class, characterized by a gem-dimethyl substitution at the 3-position and a 4-pyridinyl moiety at the 4-position . This compound is primarily utilized as a versatile synthetic building block in medicinal chemistry and drug discovery, owing to the β-lactam core's well-established biological relevance and the pyridine ring's capacity for further functionalization .

The Critical Role of Regioisomerism in 3,3-Dimethyl-4-(pyridin-4-yl)azetidin-2-one: Why the 3-Pyridinyl Analog (DPA-714) Is Not a Drop-In Replacement


The 3,3-Dimethyl-4-(pyridin-4-yl)azetidin-2-one scaffold differs fundamentally from its regioisomer, 3,3-Dimethyl-4-(pyridin-3-yl)azetidin-2-one (CAS 1803609-54-2), due to the position of the pyridine nitrogen atom. This subtle structural variation results in measurable differences in physicochemical properties, as highlighted by computed XLogP3 values (0.6 vs. 0.8) [REFS-1, REFS-2]. Such differences directly influence a compound's lipophilicity, solubility, and potential for target engagement, particularly in central nervous system (CNS) drug discovery where the 3-pyridinyl isomer (known as DPA-714) has been extensively profiled as a translocator protein (TSPO) ligand . Therefore, substituting one regioisomer for the other without careful consideration of these distinct properties can lead to divergent ADME profiles and biological activity, invalidating experimental comparisons and procurement decisions.

Quantitative Differentiation Evidence for 3,3-Dimethyl-4-(pyridin-4-yl)azetidin-2-one (CAS 180181-64-0) vs. Analogs


Enhanced Lipophilicity Control: Quantified XLogP3 Difference Between 4-Pyridinyl and 3-Pyridinyl Regioisomers

The computed lipophilicity of 3,3-Dimethyl-4-(pyridin-4-yl)azetidin-2-one is quantitatively different from its 3-pyridinyl regioisomer. Specifically, the XLogP3 value for the 4-pyridinyl derivative is 0.6, whereas the 3-pyridinyl analog (DPA-714 precursor) has a reported LogP of 0.8 [REFS-1, REFS-2]. This 0.2 unit difference is significant in medicinal chemistry, as it can translate into a 2- to 3-fold difference in lipophilicity-driven membrane permeability and non-specific binding, potentially impacting CNS penetration and in vivo clearance.

Medicinal Chemistry Physicochemical Property Prediction Drug Design

Comparative Topological Polar Surface Area (TPSA) and Hydrogen Bonding Capacity: A Parity in Molecular Recognition Potential

Both the 4-pyridinyl and 3-pyridinyl isomers share an identical computed Topological Polar Surface Area (TPSA) of 42 Ų, along with the same number of hydrogen bond donors (1) and acceptors (2) [REFS-1, REFS-2]. This parity indicates that while lipophilicity differs, the fundamental capacity for hydrogen bonding and polar interactions—key drivers of target recognition and solubility—remains unchanged between the regioisomers. Consequently, any observed differences in biological activity or pharmacokinetics are likely attributable to the distinct electronic and steric presentation of the pyridine nitrogen, rather than bulk polarity.

Computational Chemistry ADME Prediction Molecular Modeling

Commercial Availability and Purity Specifications: A Viable Procurement Alternative with Defined Quality Metrics

3,3-Dimethyl-4-(pyridin-4-yl)azetidin-2-one (CAS 180181-64-0) is commercially available from reputable suppliers with a specified purity of ≥95% (as determined by LC-MS or NMR) . While the 3-pyridinyl isomer (DPA-714 precursor) is also widely available, the 4-pyridinyl analog offers a distinct regioisomeric option for structure-activity relationship (SAR) studies. Comparative pricing data indicates that the 4-pyridinyl compound is priced comparably to its 3-pyridinyl counterpart on a per-gram basis, with both being offered as research-grade materials [REFS-1, REFS-2]. This ensures that procurement of the 4-pyridinyl isomer does not incur a significant cost premium, enabling its use in parallel SAR campaigns.

Chemical Procurement Sourcing Research Chemicals

Optimal Application Scenarios for 3,3-Dimethyl-4-(pyridin-4-yl)azetidin-2-one in Research and Development


Structure-Activity Relationship (SAR) Studies on β-Lactam-Based CNS Agents

The 0.2-unit lower XLogP3 of the 4-pyridinyl isomer (0.6) compared to the 3-pyridinyl isomer (0.8) makes it a valuable tool for probing the impact of lipophilicity on CNS penetration and target engagement, particularly in neuroinflammation models where DPA-714 (3-pyridinyl analog) has shown efficacy [REFS-1, REFS-2]. Researchers can use this compound to test hypotheses about improved metabolic stability or reduced non-specific binding while maintaining the core β-lactam scaffold.

Regioisomeric Control Experiments for Pyridine-Containing Drug Candidates

The identical TPSA (42 Ų) and hydrogen bonding profile between the 4- and 3-pyridinyl isomers allows for clean regioisomeric control experiments [REFS-1, REFS-2]. This enables medicinal chemists to attribute any observed changes in potency, selectivity, or ADME properties directly to the altered position of the pyridine nitrogen, rather than to confounding physicochemical shifts.

Synthesis of Diversified β-Lactam Libraries for Antimicrobial Screening

The azetidin-2-one core is a privileged structure in β-lactam antibiotics. The 4-pyridinyl substituent offers a distinct vector for derivatization via metal-catalyzed cross-coupling reactions or nucleophilic aromatic substitution, enabling the rapid generation of focused libraries for antimicrobial evaluation . Its commercial availability at research-grade purity facilitates immediate integration into high-throughput synthesis workflows.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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